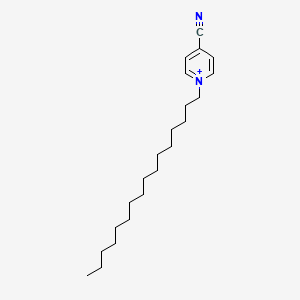
Cobalt;niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications The combination of cobalt and niobium in compounds can result in materials with enhanced catalytic, magnetic, and structural properties
準備方法
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .
科学的研究の応用
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.
Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.
作用機序
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .
類似化合物との比較
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. While these compounds share some similarities in their catalytic and electronic properties, cobalt-niobium compounds often exhibit unique advantages, such as higher catalytic activity and selectivity in certain reactions . Similar compounds include:
- Cobalt-tantalum compounds
- Cobalt-molybdenum compounds
- Cobalt-titanium compounds
特性
CAS番号 |
66273-50-5 |
|---|---|
分子式 |
Co3Nb2 |
分子量 |
362.6123 g/mol |
IUPAC名 |
cobalt;niobium |
InChI |
InChI=1S/3Co.2Nb |
InChIキー |
HSIWDFFRAFTELX-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Nb].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)







